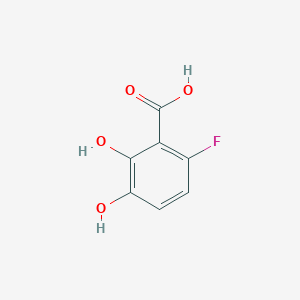

6-Fluoro-2,3-dihydroxybenzoic acid

Description

The exact mass of the compound 6-Fluoro-2,3-dihydroxybenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Fluoro-2,3-dihydroxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoro-2,3-dihydroxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-2,3-dihydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO4/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,9-10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDVNZXZKWHFOMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)O)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80591906 | |

| Record name | 6-Fluoro-2,3-dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

492444-05-0 | |

| Record name | 6-Fluoro-2,3-dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-fluoro-2,3-dihydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 6-Fluoro-2,3-dihydroxybenzoic acid

An In-depth Technical Guide to the Physicochemical Properties of 6-Fluoro-2,3-dihydroxybenzoic acid

Foreword: A Molecule of Interest in Modern Drug Discovery

6-Fluoro-2,3-dihydroxybenzoic acid (6-F-DHBA) emerges as a significant building block in medicinal chemistry and drug development. Its structure, a benzoic acid scaffold adorned with two adjacent hydroxyl groups and a fluorine atom, presents a unique combination of functionalities. This arrangement imparts specific electronic and steric properties that are highly sought after for designing molecules with enhanced biological activity, improved metabolic stability, and tailored pharmacokinetic profiles. Understanding the fundamental physicochemical properties of this compound is not merely an academic exercise; it is a critical prerequisite for its effective utilization in synthesis, formulation, and preclinical evaluation. This guide, prepared for the discerning researcher, offers a deep dive into the core characteristics of 6-F-DHBA, blending established data with expert insights into the experimental rationale that underpins their determination.

Chemical Identity and Structural Attributes

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. The structural features of 6-Fluoro-2,3-dihydroxybenzoic acid are key to interpreting its chemical behavior.

-

IUPAC Name: 6-fluoro-2,3-dihydroxybenzoic acid[1]

-

CAS Number: 492444-05-0[1]

-

Molecular Formula: C₇H₅FO₄[1]

-

Molecular Weight: 172.11 g/mol [1]

-

Canonical SMILES: C1=C(C(=C(C=C1F)O)O)C(=O)O

The molecule incorporates three key functional groups that dictate its properties:

-

Carboxylic Acid (-COOH): The primary acidic center, crucial for its solubility in alkaline solutions and its ability to form salts.

-

Catechol Moiety (adjacent -OH groups): These phenolic hydroxyls are weakly acidic and are known for their ability to chelate metal ions. This feature is particularly relevant in biological systems.

-

Fluorine Atom (-F): As the most electronegative element, the fluorine substituent exerts a powerful electron-withdrawing effect. This significantly influences the acidity of the nearby phenolic and carboxylic protons and can alter the molecule's lipophilicity and metabolic fate.

Core Physicochemical Data Summary

For efficient assessment, the primary physicochemical parameters are summarized below. It is important to note that while data for closely related analogs are available, specific experimental values for 6-F-DHBA are not extensively published. Therefore, this table includes both reported data for the parent compound, 2,3-dihydroxybenzoic acid, and expert-predicted trends for the fluorinated derivative.

| Property | Value (2,3-dihydroxybenzoic acid) | Predicted Trend for 6-Fluoro-2,3-dihydroxybenzoic acid | Rationale for Prediction |

| Physical State | Beige powder / Solid[2] | Solid | High potential for intermolecular hydrogen bonding. |

| Melting Point | 204-208 °C[2] | Similar or slightly higher | Fluorine can influence crystal packing and intermolecular forces. |

| Aqueous Solubility | Slightly soluble | Likely similar, pH-dependent | Governed by the interplay of polar groups and the aromatic ring. |

| pKa₁ (Carboxylic Acid) | ~2.91 (at 25 °C)[2] | < 2.91 | The electron-withdrawing fluorine atom stabilizes the carboxylate anion, increasing acidity. |

| pKa₂ (Phenolic OH) | Not specified | Lower than parent compound | The inductive effect of fluorine will also increase the acidity of the phenolic protons. |

| logP (Octanol/Water) | 1.20[2] | > 1.20 | Fluorine substitution typically increases lipophilicity. |

In-Depth Analysis of Key Physicochemical Parameters

Acidity and Ionization State (pKa)

The ionization state of a drug candidate is paramount as it governs its solubility, membrane permeability, and interaction with biological targets. 6-F-DHBA has multiple ionizable protons.

-

The Carboxylic Proton: This is the most acidic proton. For the parent compound, 2,3-dihydroxybenzoic acid, the pKa is approximately 2.91.[2] The introduction of a fluorine atom at the 6-position is expected to significantly lower this value. The fluorine's strong negative inductive effect (-I effect) withdraws electron density from the aromatic ring, stabilizing the resulting carboxylate anion and thereby increasing the acidity (lowering the pKa).

-

The Phenolic Protons: The hydroxyl groups are much weaker acids. Their pKa values will also be lowered by the fluorine substituent, though the effect may be less pronounced than on the adjacent carboxylic acid.

The practical implication is that at physiological pH (~7.4), the carboxylic acid group will be fully deprotonated (negatively charged), while the phenolic groups will likely remain protonated, rendering the molecule as a mono-anion.

Caption: Logical relationship of 6-F-DHBA ionization states with pH.

Lipophilicity and Solubility (logP & Aqueous Solubility)

Lipophilicity (logP): The partition coefficient (logP) is a measure of a compound's distribution between an immiscible lipid (n-octanol) and aqueous phase. It is a critical predictor of drug absorption and membrane transport. The parent compound, 2,3-dihydroxybenzoic acid, has a logP of 1.2, indicating a slight preference for the lipid phase.[2] Fluorine is known to be "lipophilic" in the context of aromatic substitution, meaning it generally increases the logP value. Therefore, 6-F-DHBA is expected to be more lipophilic than its non-fluorinated counterpart. This enhanced lipophilicity can be advantageous for crossing cellular membranes but may also decrease aqueous solubility if not balanced by ionizable groups.

Aqueous Solubility: The solubility of 6-F-DHBA is a classic example of pH-dependent behavior.

-

In acidic media (pH < 2): The molecule is fully protonated and uncharged. Its solubility will be at its lowest, dictated by the energy required to break its crystal lattice and solvate the neutral species.

-

In neutral to alkaline media (pH > 4): The carboxylic acid deprotonates to form the highly polar carboxylate salt. This ionic character dramatically increases its interaction with water molecules, leading to a significant rise in aqueous solubility.

This behavior is fundamental for formulation science. For oral delivery, the compound will have low solubility in the stomach but higher solubility in the intestine.

Standardized Protocols for Physicochemical Characterization

To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following sections detail robust methodologies for determining the key properties of 6-F-DHBA.

Workflow for Physicochemical Profiling

Caption: Experimental workflow for physicochemical profiling.

Protocol 1: Determination of Thermodynamic Aqueous Solubility (Shake-Flask Method)

-

Principle: This gold-standard method (OECD Guideline 105) measures the saturation concentration of a compound in water at equilibrium. It is a direct measure of thermodynamic solubility.

-

Methodology:

-

Preparation: Add an excess amount of solid 6-F-DHBA (enough to ensure a saturated solution with visible solid remaining) to a known volume of pH 7.4 phosphate-buffered saline (PBS) in a sealed, clear glass vial.

-

Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25 °C or 37 °C) on a shaker for a minimum of 24-48 hours. This duration is critical to ensure true thermodynamic equilibrium is reached. The causality here is that shorter times may only yield kinetically limited solubility values, which are less reliable.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 24 hours to let undissolved solids settle. Alternatively, centrifuge the sample at high speed (e.g., 14,000 rpm) to pellet the solid.

-

Sampling & Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the sample serially with a suitable mobile phase.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method against a standard curve prepared with known concentrations of 6-F-DHBA. The UV wavelength should be set to the absorbance maximum (λmax) of the compound.[3]

-

-

Self-Validation: The protocol's trustworthiness is confirmed by ensuring the concentration of the dissolved compound remains constant in samples taken at different time points after the initial 24-hour equilibration (e.g., at 24h, 48h, and 72h).

Protocol 2: Determination of pKa via Potentiometric Titration

-

Principle: This method involves monitoring the pH of a solution of the analyte as a titrant (strong acid or base) is added incrementally. The pKa is the pH at which the analyte is 50% ionized, corresponding to the midpoint of the titration curve's buffer region.

-

Methodology:

-

Sample Preparation: Accurately weigh and dissolve a known amount of 6-F-DHBA in a co-solvent system (e.g., water with a small percentage of methanol to ensure initial solubility).

-

Initial pH Adjustment: Use a strong acid (e.g., 0.1 M HCl) to titrate the solution to a low starting pH (e.g., pH 2.0) to ensure all functional groups are fully protonated.

-

Titration: Slowly add small, precise volumes of a standardized strong base (e.g., 0.1 M NaOH) using an automated titrator. Record the solution's pH after each addition using a calibrated pH electrode.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values are determined from the inflection points of this curve. The first pKa (carboxylic acid) will be the most prominent. Specialized software is used to calculate the derivative of the curve (d(pH)/dV) to precisely locate the equivalence points and subsequently the pKa values.

-

-

Expertise: The choice of a co-solvent is a critical experimental decision. While necessary for some compounds, it can slightly shift the apparent pKa. The results should be extrapolated back to 0% co-solvent using a Yasuda-Shedlovsky plot for the most authoritative value.

Stability, Handling, and Storage

Drawing from safety information for structurally similar compounds like 4-Fluoro-3-hydroxybenzoic acid, the following precautions are advised.[4]

-

Stability: The compound is expected to be stable under normal laboratory storage conditions.[4] However, catechol moieties can be susceptible to oxidation, especially in alkaline solutions and in the presence of air and light. Solutions should be prepared fresh.

-

Incompatibilities: Avoid strong oxidizing agents.[4]

-

Handling: The compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All handling should be performed in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Recommended storage temperature is between 2°C and 8°C.[5]

Conclusion

6-Fluoro-2,3-dihydroxybenzoic acid is a multifaceted molecule whose physicochemical properties are a direct consequence of its unique structural arrangement. Its pH-dependent solubility, tunable lipophilicity, and specific ionization profile make it a valuable asset in the toolkit of medicinal chemists. The experimental protocols and theoretical insights provided in this guide offer a robust framework for researchers to accurately characterize this compound, enabling its confident and effective application in the rigorous journey of drug discovery and development.

References

- Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

-

PubChem. (n.d.). 2,3-Dihydroxybenzoic Acid. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2,3-Dihydroxybenzoic acid. Retrieved January 26, 2026, from [Link]

-

Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved January 26, 2026, from [Link]

-

FooDB. (n.d.). Showing Compound 2,6-Dihydroxybenzoic acid (FDB000845). Retrieved January 26, 2026, from [Link]

Sources

6-Fluoro-2,3-dihydroxybenzoic acid molecular weight and formula

An In-Depth Technical Guide to 6-Fluoro-2,3-dihydroxybenzoic Acid for Researchers and Drug Development Professionals

Executive Summary

6-Fluoro-2,3-dihydroxybenzoic acid is a specialized aromatic organic compound of significant interest to the fields of medicinal chemistry and materials science. As a fluorinated derivative of 2,3-dihydroxybenzoic acid, it combines the established biological relevance of the catechol and carboxylic acid moieties with the unique physicochemical properties imparted by fluorine. The strategic introduction of a fluorine atom can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa, making it a valuable tool in rational drug design.[1] This guide provides a comprehensive overview of its core molecular properties, analytical characterization protocols, potential synthetic strategies, and applications, serving as a foundational resource for scientists engaged in advanced research and development.

Core Molecular Profile

A precise understanding of a compound's fundamental properties is the cornerstone of all subsequent research. 6-Fluoro-2,3-dihydroxybenzoic acid is identified and characterized by a specific set of molecular and physical data.

1.1. Chemical Identity and Structure

The systematic IUPAC name for this compound is 6-fluoro-2,3-dihydroxybenzoic acid. Its structure consists of a benzoic acid core substituted with two hydroxyl (-OH) groups at positions 2 and 3, and a fluorine (-F) atom at position 6.

1.2. Molecular Formula and Weight

The elemental composition and corresponding molecular weight are critical for quantitative analysis and stoichiometric calculations in experimental design.

1.3. Summary of Physicochemical Properties

The key identifiers and properties of 6-Fluoro-2,3-dihydroxybenzoic acid are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | 6-fluoro-2,3-dihydroxybenzoic acid | [3] |

| CAS Number | 492444-05-0 | [2][3] |

| Molecular Formula | C₇H₅FO₄ | [2][3] |

| Molecular Weight | 172.11 | [2][3] |

| MDL Number | MFCD09038124 | [2][3] |

| Synonyms | Benzoic acid, 6-fluoro-2,3-dihydroxy- | [3] |

The Strategic Role of Fluorine in Drug Design

The deliberate incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. Its unique properties, stemming from its high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the C-F bond, offer several advantages.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug candidate.[4]

-

Binding Affinity: Fluorine can act as a weak hydrogen bond acceptor and engage in favorable dipole-dipole or orthogonal multipolar interactions with protein targets, thereby enhancing binding affinity and selectivity.

-

Modulation of pKa: As a powerful electron-withdrawing group, fluorine can lower the pKa of nearby acidic protons, such as those on the carboxylic acid and hydroxyl groups of the title compound. This modulation can be critical for optimizing a drug's solubility, membrane permeability, and target engagement at physiological pH.

-

Lipophilicity: The introduction of a single fluorine atom can increase the lipophilicity of a molecule, which may improve its ability to cross cellular membranes. This effect is context-dependent and is carefully tuned by medicinal chemists.[4]

The presence of fluorine in 6-Fluoro-2,3-dihydroxybenzoic acid makes it a significantly different entity from its non-fluorinated parent, 2,3-dihydroxybenzoic acid, and a building block with high potential for developing next-generation therapeutics.[5][6][7]

Analytical Characterization: A Self-Validating Workflow

Establishing the identity, purity, and structure of 6-Fluoro-2,3-dihydroxybenzoic acid requires a multi-pronged analytical approach. Each technique provides a layer of validation, creating a self-validating system that ensures the integrity of experimental results.

3.1. Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for determining the purity of a non-volatile organic compound. A reversed-phase method is chosen due to the aromatic and moderately polar nature of the analyte. The acidic mobile phase ensures the carboxylic acid is protonated, leading to sharp, well-defined peaks.

Methodology:

-

System Preparation: Use a C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Prepare Mobile Phase A as 0.1% trifluoroacetic acid (TFA) in water and Mobile Phase B as 0.1% TFA in acetonitrile.

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of ~1 mg/mL.

-

Gradient Elution: Run a linear gradient from 5% B to 95% B over 20 minutes at a flow rate of 1.0 mL/min.

-

Detection: Monitor the eluent using a UV detector at a wavelength of 254 nm, where the benzene ring exhibits strong absorbance.

-

Analysis: Integrate the peak area. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

3.2. Protocol 2: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for unambiguous structure determination. ¹H NMR identifies the proton environment, ¹³C NMR maps the carbon skeleton, and ¹⁹F NMR directly observes the key fluorine atom. Coupling patterns between these nuclei (H-H, C-F, H-F) provide definitive proof of connectivity.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or MeOD).

-

¹H NMR: Acquire a proton spectrum. Expect to see distinct signals for the two aromatic protons, with splitting patterns influenced by both H-H and H-F coupling. The hydroxyl and carboxylic acid protons may appear as broad singlets.

-

¹³C NMR: Acquire a carbon spectrum. Expect seven distinct carbon signals. The carbons bonded to or near the fluorine atom will show characteristic C-F coupling, appearing as doublets with specific coupling constants (J-values).

-

¹⁹F NMR: Acquire a fluorine spectrum. A single signal is expected, and its chemical shift is indicative of the electronic environment.

-

Data Interpretation: Correlate all spectra to assign each signal to a specific atom in the proposed structure, confirming the 6-fluoro-2,3-dihydroxy substitution pattern.

3.3. Protocol 3: Formula Verification by High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS provides an extremely accurate mass measurement of the molecular ion, allowing for the confident determination of the elemental formula. This technique is essential to distinguish the compound from potential isomers or impurities with the same nominal mass.

Methodology:

-

Ionization: Use a soft ionization technique, such as Electrospray Ionization (ESI), typically in negative mode ([M-H]⁻) to deprotonate the acidic carboxylic acid.

-

Mass Analysis: Analyze the ions using a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.

-

Data Analysis: Compare the measured exact mass of the molecular ion to the theoretical exact mass calculated for C₇H₅FO₄. A mass error of less than 5 ppm provides high confidence in the assigned formula.

-

Theoretical [M-H]⁻: 171.0102

-

Synthesis and Reactivity

While commercial availability exists, understanding the synthetic strategy is crucial for researchers planning to create novel derivatives.

4.1. Proposed Retrosynthetic Strategy

A plausible synthesis can be envisioned starting from a more readily available fluorinated aromatic precursor. The key transformations would involve the introduction of the hydroxyl and carboxyl groups through established organic reactions.

General Synthetic Approach: One potential route could involve the selective metallation (e.g., directed ortho-metallation) of a protected fluoro-dihydroxybenzene intermediate followed by quenching with carbon dioxide to install the carboxylic acid group. The choice of protecting groups for the hydroxyl functions would be critical to ensure regioselectivity and compatibility with the reaction conditions.

4.2. Chemical Reactivity for Derivatization

The three functional groups—carboxylic acid, and two phenolic hydroxyls—offer multiple handles for chemical modification, making the molecule an excellent scaffold for building compound libraries.

-

Carboxylic Acid: Can be readily converted to esters, amides, or acid chlorides for further coupling reactions.[4]

-

Hydroxyl Groups: Can be alkylated to form ethers or acylated to form esters. Selective protection/deprotection strategies would be necessary to differentiate between the two hydroxyl groups if desired.

Applications in Research and Drug Development

6-Fluoro-2,3-dihydroxybenzoic acid is a valuable building block for synthesizing more complex molecules with potential therapeutic applications.

-

Scaffold for Novel Therapeutics: Its structure is a suitable starting point for developing inhibitors of enzymes where a catechol moiety is known to be important for binding. The fluorine atom provides a vector for modulating physicochemical properties to optimize lead compounds.

-

Antimicrobial Agents: The core structure is related to that of fluoroquinolone antibiotics, a major class of antibacterial drugs.[8] This suggests its potential use in the synthesis of new antimicrobial agents.

-

Iron Chelators: The parent compound, 2,3-dihydroxybenzoic acid, is a known iron-chelating agent.[5][7] Iron chelation is a therapeutic strategy for iron overload disorders and has been explored as an antimicrobial and anticancer approach. The fluorinated analog could offer modified chelating properties and improved pharmacological profiles.

-

Enzyme Inhibitors: Related dihydroxybenzoic acid metabolites have been shown to act as inhibitors of key cellular enzymes like Cyclin-Dependent Kinases (CDKs), which are involved in cell cycle regulation and are targets in cancer therapy.[9]

Safety and Handling

Proper handling is essential to ensure laboratory safety.

| Hazard Information | Details | Source |

| GHS Pictogram | GHS07 (Exclamation Mark) | [2] |

| Signal Word | Warning | [2] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2] |

| Precautionary Statements | P261, P280, P301+P312, P302+P352, P305+P351+P338 | [2] |

Recommended Handling Procedures:

-

Always handle this compound in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a lab coat, and nitrile gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

-

PubChem. (n.d.). 2,6-Dihydroxybenzoic Acid. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

AA Blocks. (n.d.). 4-Fluoro-3-hydroxybenzoic acid. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). 2,3-Dihydroxybenzoic Acid. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

O'Hagan, D. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. Retrieved January 26, 2026, from [Link]

-

FooDB. (2010). Showing Compound 2,3-Dihydroxybenzoic acid (FDB012200). Retrieved January 26, 2026, from [Link]

-

The Flavonoid Metabolite 2,4,6-Trihydroxybenzoic Acid Is a CDK Inhibitor and an Anti-Proliferative Agent: A Potential Role in Cancer Prevention. (2019). MDPI. Retrieved January 26, 2026, from [Link]

-

Wikipedia. (n.d.). 2,3-Dihydroxybenzoic acid. Retrieved January 26, 2026, from [Link]

-

Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. (2022). MDPI. Retrieved January 26, 2026, from [Link]

Sources

- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 492444-05-0|6-Fluoro-2,3-dihydroxybenzoic acid|BLD Pharm [bldpharm.com]

- 3. 492444-05-0 | 6-Fluoro-2,3-dihydroxybenzoic acid - AiFChem [aifchem.com]

- 4. benchchem.com [benchchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 7. 2,3-Dihydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 8. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate [mdpi.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility and Stability of 6-Fluoro-2,3-dihydroxybenzoic Acid

For distribution to: Researchers, scientists, and drug development professionals.

Foreword: Charting the Course for a Novel Fluorinated Phenolic Acid

In the landscape of drug discovery and materials science, fluorinated organic molecules hold a position of prominence. The strategic incorporation of fluorine can profoundly influence a compound's metabolic stability, binding affinity, and overall physicochemical profile.[1] 6-Fluoro-2,3-dihydroxybenzoic acid (CAS No. 492444-05-0) is one such molecule of interest, combining the advantageous properties of a fluorinated scaffold with the reactive and chelating potential of a catechol (2,3-dihydroxy) moiety.

This technical guide is designed to serve as a comprehensive manual for researchers initiating work with this compound. As of the date of this publication, detailed experimental data on the solubility and stability of 6-Fluoro-2,3-dihydroxybenzoic acid is not widely available in peer-reviewed literature.[2][3] Therefore, this document adopts a proactive, field-proven approach. It does not merely present data but rather provides the scientific rationale and detailed methodologies required to generate this critical information. By synthesizing foundational chemical principles with established pharmaceutical testing protocols, this guide empowers researchers to confidently and rigorously characterize this promising molecule.

Physicochemical Profile: Knowns and In Silico Predictions

A thorough understanding of a molecule's intrinsic properties is the bedrock of any successful development program. While experimental data is sparse, we can establish a foundational profile and leverage computational methods to predict key parameters that will guide our experimental design.

Core Identification

| Property | Value | Source |

| Chemical Name | 6-Fluoro-2,3-dihydroxybenzoic acid | - |

| CAS Number | 492444-05-0 | [3][4][5] |

| Molecular Formula | C₇H₅FO₄ | [4] |

| Molecular Weight | 172.11 g/mol | Inferred from Formula |

| Appearance | White to off-white solid | Analogy to[1] |

Predicted Physicochemical Parameters

In the absence of experimental values, Quantitative Structure-Property Relationship (QSPR) and Density Functional Theory (DFT) models are invaluable tools for estimating key physicochemical parameters.[6][7] These predictions are not a substitute for empirical data but are crucial for hypothesis generation and experimental planning.

Rationale for pKa Prediction: The ionization state of 6-Fluoro-2,3-dihydroxybenzoic acid is dictated by the pKa values of its carboxylic acid and two phenolic hydroxyl groups. These values are critical as they directly influence solubility in aqueous media at different pH levels. The electron-withdrawing nature of the fluorine atom is expected to increase the acidity (lower the pKa) of the adjacent carboxylic acid and hydroxyl groups compared to the non-fluorinated parent compound, 2,3-dihydroxybenzoic acid.[8]

| Parameter | Predicted Value | Scientific Rationale & Implication |

| pKa₁ (Carboxylic Acid) | ~2.5 - 3.0 | The fluorine atom and hydroxyl groups are electron-withdrawing, increasing the acidity of the carboxylic acid. This low pKa suggests the compound will be ionized and more soluble in neutral to basic aqueous solutions. |

| pKa₂ (Phenolic OH) | ~7.0 - 8.0 | The acidity of phenolic hydroxyls is influenced by substitution. This value is critical for understanding potential ionization at physiological pH. |

| pKa₃ (Phenolic OH) | > 9.0 | The second hydroxyl group's pKa will be higher. Full ionization will only occur at high pH. |

| LogP | ~1.5 - 2.0 | This predicted value suggests a moderate lipophilicity. The molecule possesses both polar (hydroxyls, carboxyl) and non-polar (aromatic ring) features. This balance is often sought in drug candidates. |

Aqueous and Organic Solubility: A Methodical Approach

Solubility is a critical determinant of a compound's utility, impacting everything from reaction kinetics to bioavailability.[9] A systematic evaluation across a range of relevant solvent systems is therefore essential.

Causality Behind Solvent Selection

The choice of solvents for solubility assessment is driven by the anticipated applications of the compound.

-

Aqueous Buffers (pH range 1.2 - 7.4): These are essential for simulating physiological conditions in the gastrointestinal tract and blood, providing insight into potential oral bioavailability.[10]

-

Polar Protic Solvents (Methanol, Ethanol): These are common solvents for organic reactions and purification (e.g., crystallization). Their ability to hydrogen bond makes them good candidates for solvating the hydroxyl and carboxylic acid groups.

-

Polar Aprotic Solvents (DMSO, DMF, Acetonitrile): These are powerful solvents for a wide range of organic compounds and are frequently used to prepare high-concentration stock solutions for biological screening.

-

Low-Polarity/Apolar Solvents (Dichloromethane, Toluene): Testing in these solvents helps to define the compound's polarity and is relevant for extraction and chromatography development.

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility, representing the true equilibrium saturation point of a compound in a given solvent.[11]

Workflow for Thermodynamic Solubility Determination

Caption: Rationale and Outcomes of Forced Degradation Studies.

Experimental Protocol: Forced Degradation

Materials:

-

6-Fluoro-2,3-dihydroxybenzoic acid

-

Methanol or Acetonitrile (as co-solvent)

-

1 M HCl, 1 M NaOH

-

30% Hydrogen Peroxide (H₂O₂)

-

ICH-compliant photostability chamber

-

Thermostatically controlled oven

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 Methanol:Water).

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize samples with an equivalent amount of 0.1 M NaOH before analysis.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at room temperature. The catechol moiety is highly susceptible to base-catalyzed oxidation, so milder conditions are warranted initially. Withdraw aliquots at 30 minutes, 1, 2, and 4 hours. Neutralize samples with an equivalent amount of 0.1 M HCl before analysis.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Incubate at room temperature, protected from light. Withdraw aliquots at 1, 2, 4, and 8 hours.

-

Thermal Degradation: Store the solid compound in a thermostatically controlled oven at 80°C. At specified time points (e.g., 1, 3, 7 days), withdraw a sample, dissolve it in the analysis solvent, and test.

-

Photostability: Expose the solid compound and a solution (e.g., in water:methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B. [12]A dark control sample, wrapped in aluminum foil, must be stored under the same conditions to differentiate between thermal and photolytic degradation.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Potential Degradation Pathways

The structure of 6-Fluoro-2,3-dihydroxybenzoic acid suggests several potential degradation pathways:

-

Oxidation: The 2,3-dihydroxy (catechol) moiety is electron-rich and highly susceptible to oxidation, potentially forming quinone-type structures. This is likely to be the primary degradation pathway, especially under basic and oxidative conditions.

-

Decarboxylation: Under thermal stress, decarboxylation (loss of CO₂) is a common degradation route for benzoic acids, which would yield 5-fluorobenzene-1,2-diol.

-

Photodegradation: Aromatic systems can be susceptible to photolytic degradation, potentially leading to complex radical-mediated reactions or polymerization.

The Self-Validating System: A Stability-Indicating Analytical Method

The trustworthiness of any solubility or stability study hinges on the quality of the analytical method used for quantification. A stability-indicating method is one that can accurately measure the decrease in the active compound's concentration due to degradation. The key feature is its ability to resolve the parent peak from all potential degradation products, impurities, and excipients.

Method of Choice: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse for stability and purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and robustness. [13][14] Proposed Starting HPLC-UV Method Parameters:

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Provides excellent retention and resolution for moderately polar aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure the carboxylic acid is protonated, leading to better peak shape and retention. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |

| Gradient | 10% B to 90% B over 20 minutes | A gradient elution is necessary to ensure that both the polar parent compound and any less polar degradants are eluted with good peak shape. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 280 nm | Dihydroxybenzoic acids typically have a UV maximum in this region. A photodiode array (PDA) detector is highly recommended to assess peak purity. |

| Injection Vol. | 10 µL | Standard injection volume. |

Method Validation through Forced Degradation

The forced degradation samples are the ultimate test for the analytical method.

-

Specificity/Selectivity: Inject all stressed samples. The method is deemed stability-indicating if all degradation product peaks are baseline-resolved from the parent peak. Peak purity analysis using a PDA detector should be performed on the parent peak in the stressed samples to confirm it is not co-eluting with any degradants.

-

System Suitability: Before each analysis run, system suitability criteria (e.g., tailing factor, theoretical plates, reproducibility of replicate injections) must be met to ensure the chromatographic system is performing acceptably.

Conclusion and Forward Look

This guide provides a robust, scientifically-grounded framework for the comprehensive characterization of 6-Fluoro-2,3-dihydroxybenzoic acid's solubility and stability. While a lack of public data necessitates an empirical approach, the methodologies detailed herein are based on industry best practices and regulatory expectations. By systematically applying these protocols—from in silico prediction to rigorous experimental determination and analytical validation—researchers can generate the high-quality, reliable data package required to advance the development of this promising compound. The insights gained will be invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality and safety of any future products derived from this versatile chemical entity.

References

-

Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). Available at: [Link]

-

Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. Available at: [Link]

-

Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. PubMed. Available at: [Link]

-

Standard Operating Procedure for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. European Union. Available at: [Link]

-

A practical guide to forced degradation and stability studies for drug substances. European Pharmaceutical Review. Available at: [Link]

-

Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. ResearchGate. Available at: [Link]

-

Physico-Chemical and Biological Features of Fluorine-Substituted Hydroxyapatite Suspensions. PMC - NIH. Available at: [Link]

-

Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Dergipark. Available at: [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Technology Networks. Available at: [Link]

-

Physicochemical Nature of Perfluoroalkyl Compounds Induced by Fluorine. ResearchGate. Available at: [Link]

-

Trace Analysis of Fluorinated Aromatic Carboxylic Acids in Aqueous Reservoir Fluids by HPLC. Taylor & Francis Online. Available at: [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. Available at: [Link]

-

Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. ScholarWorks @ UTRGV. Available at: [Link]

-

ICH Q1 Guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA). Available at: [Link]

-

Forced degradation studies – comparison between ICH, EMA, FDA and WHO guidelines and ANVISA's resolution RDC 53/2015. ResearchGate. Available at: [Link]

-

Drug solubility: why testing early matters in HTS. BMG LABTECH. Available at: [Link]

-

4-Fluorobenzoic acid. Wikipedia. Available at: [Link]

-

Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. PMC - NIH. Available at: [Link]

-

Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology. PubMed. Available at: [Link]

-

The pKa values of a few ortho-, meta-, and para-substituted benzo.... Pearson. Available at: [Link]

-

Determination of pKa for substituted benzoic acids in mixed solvent using density functional theory and QSPR. ResearchGate. Available at: [Link]

-

2,3-dihydroxybenzoic acid | CAS#:875-28-5. Chemsrc. Available at: [Link]

-

GHS 11 (Rev.11) SDS Word 下载CAS: 492444-05-0 Name: -. XiXisys. Available at: [Link]

-

China D-(+)-Tryptophan (CAS# 153-94-6) Manufacturer and .... LookChem. Available at: [Link]

-

China 6-Fluoro-2,3-dihydroxybenzoic acid Manufacturer and .... LookChem. Available at: [Link]

-

China 3,5-Difluorophenylhydrazine hydrochloride Manufacturer and .... LookChem. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 492444-05-0 Name: [xixisys.com]

- 4. 2,3-dihydroxybenzoic acid | CAS#:875-28-5 | Chemsrc [chemsrc.com]

- 5. CAS NO. 492444-05-0 | 6-FLUORO-2,3-DIHYDROXYBENZOIC ACID | C7H5FO4 [localpharmaguide.com]

- 6. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. raytor.com [raytor.com]

- 11. bmglabtech.com [bmglabtech.com]

- 12. onyxipca.com [onyxipca.com]

- 13. Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

The Rising Potential of Fluorinated Dihydroxybenzoic Acids: A Technical Guide for Drug Discovery

Introduction: The Strategic Union of Fluorine and a Privileged Scaffold

In the landscape of modern drug discovery, the quest for novel bioactive scaffolds with enhanced pharmacological properties is perpetual. Dihydroxybenzoic acids (DHBAs), a class of phenolic compounds, have long been recognized for their diverse biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.[1][2] Their simple, yet versatile, structure provides a foundational template for chemical modification. Parallel to this, the strategic incorporation of fluorine into small molecules has become a cornerstone of medicinal chemistry, often imparting improved metabolic stability, binding affinity, and bioavailability.[3][4][5] This guide explores the synergistic potential of combining these two pillars: the synthesis and biological evaluation of fluorinated dihydroxybenzoic acids. We will delve into the rationale behind their design, methodologies for their synthesis and screening, and the mechanistic insights that position them as promising candidates for next-generation therapeutics.

The Impact of Fluorination on Bioactivity: A Mechanistic Overview

The introduction of fluorine into a dihydroxybenzoic acid scaffold can profoundly influence its biological activity through several mechanisms:

-

Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the active sites of target enzymes, potentially increasing the compound's inhibitory potency.[6]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the in vivo half-life of the drug candidate.

-

Modulation of Physicochemical Properties: Fluorination can alter the lipophilicity and pKa of the molecule, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Conformational Control: The introduction of fluorine can induce specific conformational preferences in the molecule, which may be more favorable for binding to a biological target.

Case Study: Fluorinated 3,4-Dihydroxychalcones as Potent Bioactive Agents

A compelling example of the potential of fluorinated dihydroxybenzoic acids lies in the study of their chalcone derivatives. Chalcones are open-chain flavonoids synthesized through the Claisen-Schmidt condensation of an acetophenone with a benzaldehyde.[7] Fluorinated 3,4-dihydroxychalcones, derived from a fluorinated 3,4-dihydroxybenzoic acid precursor, have demonstrated significant potential as both anti-inflammatory and anticancer agents.

Synthesis of Fluorinated 3,4-Dihydroxychalcones

The synthesis of these compounds is readily achievable through a base-catalyzed Claisen-Schmidt condensation.[7][8] A generalized workflow is presented below:

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxicity, mutagenicity, and antimutagenicity of the gentisic acid on HTC cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

discovery and natural occurrence of similar hydroxybenzoic acids

An In-depth Technical Guide to the Discovery, Natural Occurrence, and Analysis of Key Hydroxybenzoic Acids

Abstract

Hydroxybenzoic acids (HBAs) are a class of phenolic compounds that are secondary metabolites ubiquitously found throughout the plant kingdom. They consist of a benzene ring, a carboxylic acid functional group, and at least one hydroxyl group. These compounds are not only pivotal intermediates in plant biosynthesis but also possess a wide array of pharmacological activities, making them a focal point for research in drug discovery and development. This technical guide provides a comprehensive overview of four structurally similar and significant HBAs: salicylic acid (2-hydroxybenzoic acid), 4-hydroxybenzoic acid, gentisic acid (2,5-dihydroxybenzoic acid), and protocatechuic acid (3,4-dihydroxybenzoic acid). The guide delves into the historical discovery of these molecules, their widespread natural occurrence, the intricate biosynthetic pathways originating from the shikimate pathway, and detailed methodologies for their extraction and quantification from natural sources. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the study of these versatile phytochemicals.

Introduction to Hydroxybenzoic Acids

Hydroxybenzoic acids are fundamental building blocks in the vast world of plant phenolics. Their basic structure, a hydroxylated derivative of benzoic acid, allows for significant chemical diversity and biological function. They play crucial roles in plants, acting as defense signaling molecules, allelopathic agents, and precursors to more complex polymers like lignins.[1] In the context of human health and pharmacology, their antioxidant, anti-inflammatory, antimicrobial, and anticancer properties have been extensively studied. The structural similarity of these compounds—differing only in the number and position of hydroxyl groups on the aromatic ring—leads to both overlapping and distinct biological activities, making their accurate identification and quantification in natural products a critical task for phytochemical research and drug development.

Profiles of Key Hydroxybenzoic Acids

This section details the history, prevalence, and biosynthesis of four exemplar hydroxybenzoic acids.

Salicylic Acid (2-Hydroxybenzoic Acid)

2.1.1 Historical Discovery The therapeutic use of salicylate-rich plants dates back to ancient civilizations, with Sumerian and Egyptian texts describing the use of willow bark for pain and fever relief.[2] The modern scientific journey began in 1763 when Reverend Edward Stone in England documented the efficacy of willow bark in treating fevers.[3] The active compound, salicin, was first isolated in a crystalline form by German chemist Johann Andreas Buchner in 1828.[3] A decade later, in 1838, the Italian chemist Raffaele Piria successfully converted salicin into its acidic form, which he named salicylic acid.[4][5] Its synthesis from phenol and carbon dioxide was later achieved by Hermann Kolbe and Eduard Lautemann in 1860, paving the way for large-scale production.[4]

2.1.2 Natural Occurrence and Biological Roles Salicylic acid is widely distributed in the plant kingdom. It was famously isolated from the bark of the white willow (Salix alba) and herbs like meadowsweet (Filipendula ulmaria).[3][6] The methyl ester, methyl salicylate, is the primary constituent of oil of wintergreen.[4] In plants, salicylic acid is a critical phenolic phytohormone that plays a central role in endogenous signaling, particularly in activating defense responses against pathogens.[6] It is integral to inducing both local defense mechanisms and Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum immunity.[6]

2.1.3 Biosynthesis of Salicylic Acid Plants synthesize salicylic acid through two distinct pathways originating from the central shikimate pathway, which produces the aromatic amino acid L-phenylalanine and the intermediate chorismate.[7][8]

-

The Phenylalanine Ammonia-Lyase (PAL) Pathway : In this pathway, L-phenylalanine is first converted to cinnamic acid. Through a series of subsequent reactions including side-chain shortening via a β-oxidation-like process, benzoic acid is formed, which is then hydroxylated to produce salicylic acid.[9]

-

The Isochorismate (ICS) Pathway : Genetic studies have shown that the bulk of pathogen-induced salicylic acid is produced from chorismate.[7][9] Chorismate is converted to isochorismate by the enzyme isochorismate synthase (ICS). The final step to salicylic acid in plants is still being fully elucidated but is distinct from the single-step conversion by isochorismate pyruvate-lyase (IPL) found in bacteria.[9]

4-Hydroxybenzoic Acid (p-Hydroxybenzoic Acid)

2.2.1 Discovery and Synthesis While its historical discovery is less storied than that of salicylic acid, 4-hydroxybenzoic acid (4-HBA) became a compound of significant industrial importance. Its modern commercial production is achieved through the Kolbe-Schmitt reaction, where potassium phenoxide is reacted with carbon dioxide under pressure, followed by acidification.[10] This reaction has been a cornerstone of industrial aromatic chemistry since the mid-19th century.[10]

2.2.2 Natural Occurrence and Biological Roles 4-HBA is found in a variety of natural sources. It is present in coconut and is a major metabolite found in humans after the consumption of green tea.[11] It is also found in açaí oil, wine, vanilla, and various mushrooms.[11] In plants and microbes, 4-HBA serves as a precursor for other essential compounds. For instance, it is a key intermediate in the biosynthesis of shikonin, a potent medicinal pigment, and is also a precursor for the biosynthesis of coenzyme Q10 (ubiquinone) in prokaryotes.[11][12][13]

2.2.3 Biosynthesis of 4-Hydroxybenzoic Acid The primary route for 4-HBA biosynthesis is a direct conversion from chorismate, a key branch-point intermediate of the shikimate pathway.[14][15] The enzyme chorismate lyase (also known as UbiC in E. coli) catalyzes the elimination of pyruvate from chorismate to directly yield 4-hydroxybenzoate.[11][16] This represents a highly efficient, single-step diversion from the central aromatic biosynthesis pathway.

Gentisic Acid (2,5-Dihydroxybenzoic Acid)

2.3.1 Discovery and Significance Gentisic acid is a dihydroxybenzoic acid that is recognized both as a natural plant product and a minor metabolite of aspirin in humans.[17] Its discovery is tied to the study of plant extracts and the metabolic fate of salicylates.

2.3.2 Natural Occurrence and Biological Roles Gentisic acid is widely distributed in plants, often as part of their defense system.[18] It is found in species of Gentiana, citrus fruits, Melissa officinalis (lemon balm), and Salvia officinalis (sage).[18] For example, the concentration in Melissa officinalis has been reported as 21 mg/kg.[18] In plants, its concentration can increase dramatically in response to pathogen attack, suggesting a role in the plant immune response.[18] It is known for its potent antioxidant and anti-inflammatory activities.[19]

2.3.3 Biosynthesis of Gentisic Acid The biosynthesis of gentisic acid is believed to occur via the hydroxylation of salicylic acid or through alternative pathways branching from the shikimate pathway, although it is less characterized than the pathways for other HBAs. It is often considered a catabolic product of salicylic acid.

Protocatechuic Acid (3,4-Dihydroxybenzoic Acid)

2.4.1 Discovery and Importance Protocatechuic acid (PCA) is a major dihydroxybenzoic acid that is widespread in nature and recognized for its strong antioxidant properties.[20] It is a key metabolite of complex dietary polyphenols, such as anthocyanins and procyanidins from green tea and various fruits.[21]

2.4.2 Natural Occurrence and Biological Roles PCA is found in the stem bark of Boswellia dalzielii and the leaves of Diospyros melanoxylon.[20] It is also present in many edible plants and products, including plums, grapes, nuts, almonds, olive oil, and spices like star anise and cinnamon.[21][22] In insects, PCA plays a structural role in the hardening of the cuticle.[20] Its biological activities are extensive, including antioxidant, anti-inflammatory, antibacterial, and anticancer effects.[22]

2.4.3 Biosynthesis of Protocatechuic Acid PCA is synthesized in plants and microbes via the shikimate pathway.[21][23] One primary route involves the enzymatic dehydration of 3-dehydroshikimate, an intermediate in the main shikimate pathway, by 3-dehydroshikimate dehydratase to form PCA. This pathway effectively bypasses chorismate. An alternative route in some organisms involves the hydroxylation of 4-hydroxybenzoic acid.[24]

Comparative Analysis of Natural Occurrence

The concentration of hydroxybenzoic acids varies significantly across different plant species and tissues. This variation is influenced by genetic factors, environmental conditions, and developmental stage. The table below summarizes representative concentrations found in various natural sources.

| Hydroxybenzoic Acid | Natural Source | Plant Part | Concentration (mg/kg) | Reference |

| 4-Hydroxybenzoic Acid | Açaí Palm (Euterpe oleracea) | Fruit Oil | 892 ± 52 | [11] |

| Coconut (Cocos nucifera) | - | Present | [11] | |

| Gentisic Acid | Jatropha cordata | Leaves | 864.6 | [18] |

| Jatropha cinerea | Leaves | 634.5 | [18] | |

| Grape (Vitis vinifera) | Seeds | 23.38 | [18] | |

| Lemon Balm (Melissa officinalis) | - | 21 | [18] | |

| Protocatechuic Acid | Onion (Allium cepa) | Scales | High Content | [22] |

| Roselle (Hibiscus sabdariffa) | - | Present | [22] | |

| Star Anise (Illicium verum) | - | Present | [22] | |

| Salicylic Acid | Willow (Salix spp.) | Bark | Varies | [6] |

| Wintergreen (Gaultheria procumbens) | Leaves | High (as ester) | [4] |

Methodologies for Extraction and Analysis

The accurate quantification of hydroxybenzoic acids from complex plant matrices requires robust and validated analytical methods.[1] High-Performance Liquid Chromatography (HPLC) is the most common technique, often coupled with UV-Vis or Mass Spectrometry (MS) detectors for enhanced sensitivity and specificity.[1][25]

General Experimental Workflow

The process involves sample preparation, extraction of phenolic compounds, purification, and finally, chromatographic analysis.

Sources

- 1. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydroxybenzoic acid isomers and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Salicylic acid - Wikipedia [en.wikipedia.org]

- 4. Salicylic acid | Anti-inflammatory, Acne Treatment, Pain Relief | Britannica [britannica.com]

- 5. [The Italian contributions to the history of salicylates] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Biosynthesis of salicylic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Biosynthesis of salicylic acid in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. acs.org [acs.org]

- 11. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 12. 4-Hydroxybenzoic Acid | Rupa Health [rupahealth.com]

- 13. 4-Hydroxybenzoic acid: Synthesis method and Biological activity_Chemicalbook [chemicalbook.com]

- 14. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 15. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. Can Gentisic Acid Serve as a High-Performance Antioxidant with Lower Toxicity for a Promising New Topical Application? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Protocatechuic acid - Wikipedia [en.wikipedia.org]

- 21. Preparation and Characterization of Protocatechuic Acid Sulfates - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The source and biological activity of Protocatechuic acid_Chemicalbook [chemicalbook.com]

- 23. High-Purity Phenolic Compound Protocatechuic Acid Biosynthesis Process [viablife.net]

- 24. Production of Protocatechuic Acid from p-Hydroxyphenyl (H) Units and Related Aromatic Compounds Using an Aspergillus niger Cell Factory - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

A Theoretical and Computational In-Depth Guide to 6-Fluoro-2,3-dihydroxybenzoic Acid: Exploring a Novel Phenolic Agent

Abstract

This technical guide provides a comprehensive theoretical and computational exploration of 6-Fluoro-2,3-dihydroxybenzoic acid (6-F-2,3-DHBA), a molecule of significant interest in medicinal chemistry and drug development. While experimental data on this specific compound is limited, this paper leverages established knowledge of its parent compound, 2,3-dihydroxybenzoic acid (2,3-DHBA), and the known effects of fluorine substitution to build a robust predictive model of its physicochemical properties, potential biological activities, and plausible synthetic pathways. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and a roadmap for future experimental validation.

Introduction: The Rationale for 6-Fluoro-2,3-dihydroxybenzoic Acid

The dihydroxybenzoic acid scaffold is a well-established pharmacophore, with 2,3-dihydroxybenzoic acid (also known as pyrocatechuic acid) being a natural product noted for its iron-chelating and antimicrobial properties.[1] Iron is an essential element for most living organisms, but its excess can lead to oxidative stress and cellular damage. Consequently, iron chelators are crucial therapeutic agents for managing iron overload disorders.[2]

The introduction of a fluorine atom into a bioactive molecule is a widely used strategy in medicinal chemistry to enhance its therapeutic potential. Fluorine's high electronegativity and small size can significantly alter a molecule's physicochemical properties, including its metabolic stability, binding affinity to target proteins, and membrane permeability.[3][4] The strategic placement of a fluorine atom on the 2,3-DHBA core is hypothesized to modulate its electronic properties, chelation potential, and overall biological activity. This guide will computationally investigate these hypotheses, providing a theoretical framework for the rational design and development of 6-Fluoro-2,3-dihydroxybenzoic acid as a potential therapeutic agent.

Predicted Physicochemical and Electronic Properties

While experimental data for 6-Fluoro-2,3-dihydroxybenzoic acid is not widely available, its fundamental properties can be predicted through computational methods. These predictions are benchmarked against the known properties of the parent 2,3-dihydroxybenzoic acid.

| Property | 2,3-Dihydroxybenzoic Acid (Experimental) | 6-Fluoro-2,3-dihydroxybenzoic Acid (Predicted) | Reference |

| CAS Number | 303-38-8 | 492444-05-0 | [5][6] |

| Molecular Formula | C₇H₆O₄ | C₇H₅FO₄ | [5][7] |

| Molecular Weight | 154.12 g/mol | 172.11 g/mol | [5][7] |

| pKa (first) | ~2.91 | Predicted to be lower (more acidic) due to the electron-withdrawing nature of fluorine. | [5] |

| LogP | 1.2 | Predicted to be slightly higher due to the lipophilic nature of fluorine. | [5] |

The introduction of the electron-withdrawing fluorine atom at the 6-position is expected to increase the acidity of the carboxylic acid and the hydroxyl groups, which could influence its iron-chelating capabilities and pharmacokinetic profile.

Proposed Synthetic Route

A plausible synthetic route for 6-Fluoro-2,3-dihydroxybenzoic acid can be extrapolated from established methods for the synthesis of other fluorinated benzoic acids.[8][9] A potential pathway could involve the fluorination of a suitably protected dihydroxybenzoic acid precursor or the carboxylation of a fluorinated catechol derivative.

Diagram of Proposed Synthetic Workflow

Caption: A potential synthetic workflow for 6-Fluoro-2,3-dihydroxybenzoic acid.

Computational Methodologies for In-Depth Analysis

To thoroughly investigate the theoretical underpinnings of 6-Fluoro-2,3-dihydroxybenzoic acid's potential, a multi-faceted computational approach is recommended.

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a powerful tool for understanding the electronic structure and properties of molecules.[10]

Experimental Protocol: DFT Geometry Optimization and Electronic Property Calculation

-

Software: Gaussian, ORCA, or similar quantum chemistry software package.

-

Method: B3LYP functional.[11]

-

Basis Set: 6-311++G(d,p) for accurate description of electron distribution.[10]

-

Solvation Model: Implicit solvation model (e.g., SMD or C-PCM) to simulate an aqueous environment.[10]

-

Calculations:

-

Geometry Optimization: To find the lowest energy conformation of the molecule.

-

Frequency Analysis: To confirm the optimized structure is a true minimum and to predict vibrational spectra (IR, Raman).

-

Molecular Orbital Analysis: To determine the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which provide insights into chemical reactivity.

-

Electrostatic Potential Mapping: To visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack.

-

Diagram of DFT Workflow

Caption: Workflow for DFT calculations of 6-Fluoro-2,3-dihydroxybenzoic acid.

Molecular Docking

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12] This can be used to identify potential biological targets for 6-Fluoro-2,3-dihydroxybenzoic acid.

Experimental Protocol: Molecular Docking Study

-

Software: AutoDock, Glide, or similar docking software.

-

Ligand Preparation:

-

Generate a 3D structure of 6-Fluoro-2,3-dihydroxybenzoic acid.

-

Assign partial charges and define rotatable bonds.

-

-

Target Preparation:

-

Select a protein target (e.g., a bacterial enzyme or an iron-transport protein).

-

Remove water molecules and add hydrogen atoms.

-

Define the binding site (grid box) based on the known active site or a blind docking approach.

-

-

Docking Simulation:

-

Run the docking algorithm to generate a series of possible binding poses.

-

-

Analysis:

-

Score the poses based on their binding energy.

-

Analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein.

-

Diagram of Molecular Docking Workflow

Caption: Workflow for molecular docking of 6-Fluoro-2,3-dihydroxybenzoic acid.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of molecules over time, offering a more realistic representation of biological systems.[13]

Experimental Protocol: Molecular Dynamics Simulation

-

Software: GROMACS, AMBER, or NAMD.

-

System Setup:

-

Place the docked ligand-protein complex in a simulation box.

-

Solvate the box with an explicit water model (e.g., TIP3P).

-

Add ions to neutralize the system and mimic physiological ionic strength.

-

-

Minimization:

-

Perform energy minimization to remove steric clashes.

-

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure.

-

-

Production Run:

-

Run the simulation for a sufficient length of time (e.g., 100 ns) to observe the dynamics of the system.

-

-

Analysis:

-

Calculate Root Mean Square Deviation (RMSD) to assess the stability of the complex.

-

Analyze Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

-

Investigate the persistence of intermolecular interactions (e.g., hydrogen bonds) over time.

-

Diagram of Molecular Dynamics Workflow

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. mdpi.com [mdpi.com]

- 3. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 6. 492444-05-0|6-Fluoro-2,3-dihydroxybenzoic acid|BLD Pharm [bldpharm.com]

- 7. 492444-05-0 | 6-Fluoro-2,3-dihydroxybenzoic acid - AiFChem [aifchem.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. DE69936350T2 - PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Theoretical and experimental vibrational spectrum study of 4-hydroxybenzoic acid as monomer and dimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Molecular dynamics simulation of the interaction of food proteins with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Imperative of Fluorine: A Technical Guide to its Role in Molecular Interactions

This guide provides an in-depth exploration of the multifaceted role of fluorine in molecular interactions, tailored for researchers, scientists, and professionals in drug development. We will move beyond a superficial overview to dissect the fundamental principles that make fluorine a uniquely powerful tool in modern chemistry and pharmacology. Our focus will be on the causality behind its effects, providing a framework for its rational application in molecular design.

Section 1: The Uniqueness of the Carbon-Fluorine Bond: A Foundation of Strength and Polarity

The journey into the world of organofluorine chemistry begins with an appreciation for the carbon-fluorine (C-F) bond itself. It is the strongest single bond in organic chemistry, a property that underpins many of fluorine's desirable attributes.[1][2] This exceptional strength arises from the significant electronegativity difference between carbon and fluorine, the most electronegative element in the periodic table.[1][3] This polarity, with a partial positive charge on the carbon (Cδ+) and a partial negative charge on the fluorine (Fδ-), results in a substantial electrostatic attraction that contributes to the bond's stability.[1][3]

This inherent strength has profound implications for drug design. Molecules incorporating C-F bonds often exhibit enhanced thermal and chemical stability.[2] For instance, in medicinal chemistry, replacing a metabolically labile carbon-hydrogen (C-H) bond with a C-F bond can block enzymatic oxidation, a common metabolic pathway.[4][5] This strategy is frequently employed to improve the metabolic stability and pharmacokinetic profile of drug candidates.[6][7]

Section 2: Modulating Physicochemical Properties: Fluorine's Influence on Acidity, Lipophilicity, and Conformation

The strategic incorporation of fluorine allows for the fine-tuning of a molecule's physicochemical properties, which are critical for its biological activity and disposition.

Impact on Acidity and Basicity (pKa)

The high electronegativity of fluorine exerts a powerful inductive electron-withdrawing effect. This effect can significantly alter the acidity or basicity of nearby functional groups.[4][6] For example, the introduction of a fluorine atom near an acidic proton will stabilize the conjugate base, thereby increasing the acidity (lowering the pKa). Conversely, placing fluorine near a basic nitrogen atom will decrease its basicity. This modulation of pKa is a critical tool for optimizing a drug's solubility, absorption, and target engagement, as many biological processes are pH-dependent.

The Lipophilicity Conundrum

Lipophilicity, a measure of a compound's ability to dissolve in fats and lipids, is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. The effect of fluorine on lipophilicity is complex and often counterintuitive. While the high polarity of the C-F bond might suggest an increase in hydrophilicity, the opposite is often true. The introduction of fluorine can increase lipophilicity.[6][8] This is because the fluorine atom is small and does not significantly increase the molecular volume, but it can effectively shield the molecule from interactions with water. The impact of fluorination on lipophilicity is highly dependent on the specific chemical context and the pattern of fluorination.[9]

Table 1: Illustrative Effects of Fluorination on Physicochemical Properties

| Property | General Effect of Fluorination | Rationale |

| Metabolic Stability | Increased | Strong C-F bond resists enzymatic cleavage.[5][6] |

| pKa (Acidity) | Decreased (Increased Acidity) | Inductive electron withdrawal stabilizes the conjugate base.[4] |

| pKa (Basicity) | Decreased (Reduced Basicity) | Inductive electron withdrawal reduces electron density on the basic atom. |

| Lipophilicity (logP) | Generally Increased | Complex interplay of size, polarity, and shielding from water.[8][9] |

| Binding Affinity | Can be Increased | Through favorable interactions with the target protein. |

Directing Molecular Shape: Conformational Control

Fluorine's influence extends to the three-dimensional arrangement of atoms in a molecule, its conformation. Stereoelectronic effects associated with the C-F bond, such as hyperconjugation and electrostatic interactions, can be leveraged to control molecular shape.[10][11][12] By strategically placing fluorine atoms, chemists can favor specific conformations that are optimal for binding to a biological target.[13] This pre-organization of the molecule into its bioactive conformation can lead to enhanced potency and selectivity.[13]

Section 3: The Role of Fluorine in Drug-Target Interactions

The unique properties of fluorine directly translate to its ability to influence and enhance the interactions between a drug molecule (ligand) and its protein target.

Fluorine in Hydrogen Bonding

Historically, the ability of organically bound fluorine to act as a hydrogen bond acceptor has been a topic of debate. However, a growing body of evidence from statistical analyses of protein-ligand complexes and computational studies suggests that fluorine can indeed participate in hydrogen bonds, particularly with C-H and N-H donors.[14][15] While these interactions are generally weaker than conventional hydrogen bonds, their frequency in protein-ligand interfaces indicates their significance in contributing to binding affinity.[15]

Orthogonal Multipolar Interactions

Beyond hydrogen bonding, the polarized C-F bond can engage in favorable electrostatic interactions with electron-rich or electron-deficient regions of the protein. These multipolar interactions, which are distinct from classical hydrogen bonds, can contribute significantly to the overall binding energy.

The "Fluorine Scan": A Workflow for Rational Drug Design

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry.[8][16] A common workflow, often termed a "fluorine scan," involves systematically introducing fluorine atoms at various positions within a lead compound to probe for improvements in potency, selectivity, and pharmacokinetic properties.

Experimental Workflow: A Representative Fluorine Scan

-

Lead Compound Identification: Start with a promising, non-fluorinated lead molecule.

-

Computational Modeling: Utilize molecular modeling software to predict the effects of fluorination at different positions on binding affinity, conformation, and physicochemical properties.

-